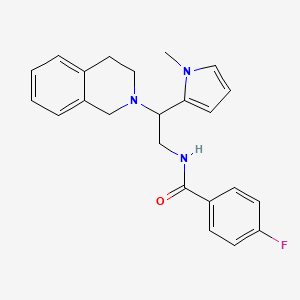N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzamide
CAS No.: 1049459-78-0
VCID: VC6402690
Molecular Formula: C23H24FN3O
Molecular Weight: 377.463
* For research use only. Not for human or veterinary use.

| Description |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzamide is a complex organic compound that integrates several pharmacologically active moieties, including a 3,4-dihydroisoquinoline and a pyrrole derivative. This compound belongs to the class of benzamides, which are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a fluorine atom in the benzamide ring may enhance its lipophilicity and bioavailability. SynthesisThe synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzamide would typically involve multi-step organic synthesis techniques. These steps might include the formation of the isoquinoline and pyrrole moieties, followed by their coupling to form the ethyl bridge, and finally, the attachment of the 4-fluorobenzamide group. Specific reagents, solvents, and reaction conditions would be crucial for optimizing yield and purity. Biological ActivityWhile specific biological activity data for this compound are not available, compounds with similar structures have shown potential in various therapeutic areas. For instance, isoquinoline derivatives have been explored for their anticancer and antimicrobial properties . Pyrrole derivatives are also known for their biological activity, including antimicrobial and antidiabetic effects. The presence of a fluorine atom in the benzamide ring could enhance the compound's ability to interact with biological targets. Potential ApplicationsGiven the structural components of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzamide, potential applications could include:
|
|---|---|
| CAS No. | 1049459-78-0 |
| Product Name | N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-fluorobenzamide |
| Molecular Formula | C23H24FN3O |
| Molecular Weight | 377.463 |
| IUPAC Name | N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-4-fluorobenzamide |
| Standard InChI | InChI=1S/C23H24FN3O/c1-26-13-4-7-21(26)22(15-25-23(28)18-8-10-20(24)11-9-18)27-14-12-17-5-2-3-6-19(17)16-27/h2-11,13,22H,12,14-16H2,1H3,(H,25,28) |
| Standard InChIKey | FMBSXUJWHUJQGH-UHFFFAOYSA-N |
| SMILES | CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)F)N3CCC4=CC=CC=C4C3 |
| Solubility | not available |
| PubChem Compound | 44055193 |
| Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume